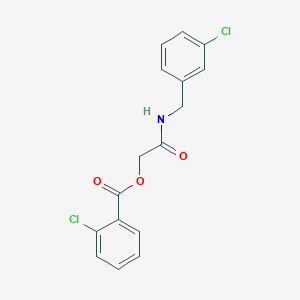

2-((3-Chlorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate

Description

2-((3-Chlorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate is a synthetic organic compound featuring a 2-chlorobenzoate ester linked via an oxoethyl spacer to a 3-chlorobenzylamine group. Its structure combines both ester and amide functionalities, which may influence its physicochemical properties and biological activity. The presence of chlorine substituents at meta (benzyl) and ortho (benzoate) positions introduces steric and electronic effects that distinguish it from structurally related compounds.

Properties

IUPAC Name |

[2-[(3-chlorophenyl)methylamino]-2-oxoethyl] 2-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO3/c17-12-5-3-4-11(8-12)9-19-15(20)10-22-16(21)13-6-1-2-7-14(13)18/h1-8H,9-10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUWMKJOWFMOJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC(=O)NCC2=CC(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chlorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate typically involves the reaction of 3-chlorobenzylamine with 2-chlorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3-Chlorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.

Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Oxidation and Reduction: Reagents such as potassium permanganate for oxidation or sodium borohydride for reduction.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

Hydrolysis: Yields 3-chlorobenzylamine and 2-chlorobenzoic acid.

Oxidation and Reduction: Specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

2-((3-Chlorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-Chlorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets would depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the 2-oxoethyl benzoate/benzamide core but differing in substituents or functional groups. Key comparisons include biological activity, molecular conformation, and substituent effects.

Structural Analogs and Substituent Effects

Notes:

- Adamantane derivatives (e.g., ) exhibit enhanced bioactivity due to the bulky adamantyl group, which improves membrane permeability and radical scavenging .

- Benzofuran analogs () demonstrate how aromatic heterocycles influence supramolecular assembly, with steric effects dictating crystal packing .

- Substituent position (meta vs. para chlorine) alters electronic properties: para-substituted chlorophenyl derivatives show greater conformational stability than meta-substituted analogs .

Physicochemical and Conformational Properties

- Crystal Packing : Benzofuran-based esters () adopt synclinal conformations stabilized by weak hydrogen bonds, whereas adamantane derivatives favor head-to-tail packing due to hydrophobic interactions .

- Thermodynamic Stability : DFT studies on 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate () suggest para-substituted derivatives have lower energy conformers than meta-substituted variants, favoring synthetic scalability .

Biological Activity

2-((3-Chlorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorobenzylamine with 2-chlorobenzoyl chloride . The reaction is conducted under controlled conditions, often using a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. The process can be optimized for industrial production through continuous flow reactors and automated systems to enhance efficiency and yield.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of this compound have been studied for their effects against various bacterial strains, demonstrating potential as antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit the growth of cancer cells by interfering with specific molecular targets involved in cell proliferation and survival. The exact pathways remain to be fully elucidated, but preliminary data indicate promising results in vitro .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within cells. This interaction can lead to inhibition or modulation of key biological pathways, contributing to its antimicrobial and anticancer effects. The compound's unique functional groups may enhance its selectivity and efficacy against targeted cellular processes .

Case Studies

-

Antimicrobial Study :

A study evaluated the efficacy of various derivatives of this compound against common bacterial pathogens. Results showed that certain modifications to the structure significantly enhanced antimicrobial potency, suggesting that further optimization could yield even more effective agents. -

Anticancer Research :

In a separate investigation, this compound was tested on several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with some derivatives exhibiting IC50 values in the low micromolar range. These findings highlight the potential for developing new cancer therapeutics based on this scaffold .

Comparative Analysis

| Compound | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | Varies (substituent-dependent) | Enzyme inhibition |

| Similar Compound A | Moderate Antimicrobial | 15 | Non-specific |

| Similar Compound B | Low Anticancer Activity | >50 | Unknown |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.